

An In-depth Technical Guide to the Chemical Structure of Quinethazone

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Compound of Interest

Compound Name: Quinethazone

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This guide provides a comprehensive overview of the chemical and structural properties of **Quinethazone**, a thiazide-like diuretic. The document details its molecular architecture, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Nomenclature

Quinethazone is a synthetic organic compound belonging to the quinazoline class of molecules.^[1] Its structure features a tetrahydro-quinazolinone core substituted with an ethyl group, a chloro group, and a sulfonamide group, the last of which is critical for its diuretic activity.

The IUPAC name for **Quinethazone** is 7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide.^[1] The chemical structure is visualized below.

Caption: 2D Chemical Structure of **Quinethazone**.

Physicochemical and Quantitative Data

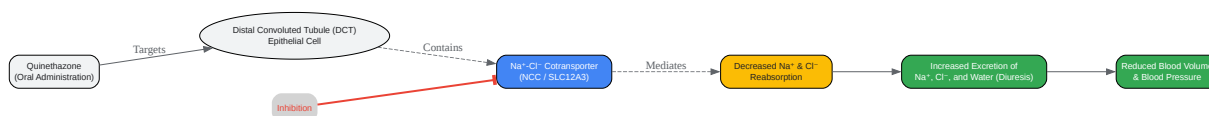
The key quantitative properties of **Quinethazone** are summarized in the table below. These parameters are essential for understanding its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, and receptor interaction.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ ClN ₃ O ₃ S	[1]
Molecular Weight	289.74 g/mol	[1]
IUPAC Name	7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide	[1]
CAS Number	73-49-4	[1]
Physical Description	Fibrous crystals or white powder	[1]
Water Solubility	0.15 g/L (at 25 °C)	[2]
Other Solubilities	Soluble in acetone and alcohol	[1]
pKa	9.3 (Uncertain), 10.7 (Uncertain)	[2]
LogP (XlogP)	1.2	

Mechanism of Action and Signaling Pathway

Quinethazone exerts its diuretic and antihypertensive effects primarily by inhibiting the thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the kidney.[3] By blocking this transporter, **Quinethazone** prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increased excretion of water (osmotic diuresis), sodium, and chloride, which reduces extracellular fluid volume and subsequently lowers blood pressure.[3] Additionally, **Quinethazone** has been noted to be a weak inhibitor of carbonic anhydrase.[3]

The workflow below illustrates this primary mechanism of action.



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Caption: Signaling pathway for **Quinethazone**'s diuretic action.

Experimental Protocols

The structural elucidation and characterization of **Quinethazone** involve several key analytical techniques. Below are detailed methodologies for its synthesis and structural analysis.

The original synthesis of **Quinethazone** was reported by Cohen et al. in 1960. While the full historical text is not detailed here, a representative modern synthesis for a quinazolinone derivative involves a cyclocondensation reaction.

- **Reaction Setup:** A mixture of 2-amino-4-chloro-5-sulfamoyl-N-ethylaniline (1.0 eq) and triethyl orthoformate (1.2 eq) in a round-bottom flask is heated under reflux in an inert solvent such as ethanol.
- **Monitoring:** The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield the pure **Quinethazone** product.^[4]
- **Characterization:** The final product's identity and purity are confirmed using techniques described below (NMR, MS).

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

- **Sample Preparation:** Approximately 5-10 mg of purified **Quinethazone** is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **^1H NMR Acquisition:** The proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** The carbon NMR spectrum is acquired on the same instrument. A proton-decoupled sequence (e.g., DEPT or APT) is used to simplify the spectrum and provide information on the type of carbon (CH , CH_2 , CH_3 , C).^[5] A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ^{13}C .^[6]
- **Data Analysis:** The chemical shifts (δ), integration values, and coupling constants (J) in the ^1H spectrum, along with the chemical shifts in the ^{13}C spectrum, are analyzed to confirm the presence of the ethyl group, the aromatic protons, and the overall molecular structure.^{[5][7]}

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the structure.

- **Sample Preparation:** A dilute solution of **Quinethazone** (approx. 10-100 $\mu\text{g/mL}$) is prepared in a suitable solvent like methanol or acetonitrile.
- **Ionization:** The sample is introduced into a high-resolution mass spectrometer (HRMS) using an appropriate ionization source, such as Electrospray Ionization (ESI).^[5]
- **Data Acquisition:** The mass spectrum is acquired in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy (<5 ppm).^[8]
- **Data Analysis:** The spectrum is analyzed for the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$), which should correspond to the calculated exact mass of **Quinethazone** ($\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_3\text{S}$). The isotopic pattern, particularly the $\text{M}+2$ peak characteristic of a chlorine-containing compound, is also verified.^{[4][5]}

To obtain the definitive three-dimensional atomic arrangement, single-crystal X-ray diffraction is the gold standard.

- **Crystal Growth:** High-quality single crystals of **Quinethazone** are grown.^[9] A common method is slow evaporation, where a saturated solution of the compound in a suitable solvent (e.g., acetone) is left undisturbed in a loosely covered vial for several days to weeks.^[10]

- **Crystal Selection and Mounting:** A suitable crystal (typically >0.1 mm in all dimensions, with no visible defects) is selected under a microscope and mounted on a goniometer head.^[11]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.^[11]
- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to yield the final, precise 3D structure, including bond lengths and angles.^[12]

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